molecular formula C10H16ClN3O B1531174 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine CAS No. 1219564-21-2

6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine

Cat. No. B1531174
CAS RN: 1219564-21-2
M. Wt: 229.71 g/mol
InChI Key: ZKOYYUVQXXKJFN-UHFFFAOYSA-N
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Description

6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine is a chemical compound with the CAS Number: 1219564-21-2. It has a molecular weight of 229.71 . The IUPAC name for this compound is 6-chloro-N-(3-isopropoxypropyl)-3-pyridazinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16ClN3O/c1-8(2)15-7-3-6-12-10-5-4-9(11)13-14-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.71 . It is typically stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Pharmacological Effects of Related Compounds

  • Chlorogenic Acid : Identified as having a wide range of biological and pharmacological effects including antioxidant activity, anti-inflammatory, and neuroprotective roles, which suggests a methodology for studying the biological activity of similar compounds (Naveed et al., 2018).

Environmental and Chemical Stability

  • Degradation of Nitrogen-containing Compounds : Advanced oxidation processes are effective for the degradation of nitrogen-containing compounds, hinting at the importance of studying the environmental stability and degradation pathways of "6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine" (Bhat & Gogate, 2021).

Analytical and Synthetic Approaches

  • Analytical Methods for Biogenic Amines : Discusses various analytical techniques for biogenic amines in foods, which could be adapted for the analysis of "this compound" in biological matrices or environmental samples (Önal, 2007).

Potential Biological and Environmental Implications

  • Biogenic Amines in Fish : Exploring the role of biogenic amines in intoxication and spoilage could provide insights into the toxicological profile and safety assessment of related compounds, including "this compound" (Bulushi et al., 2009).

Synthesis and Chemical Properties

  • Syntheses of Pyrimidines : Although not directly related, the methodologies for synthesizing and analyzing pyrimidines could be relevant for the study of the synthesis and functionalization of "this compound" (Rashid et al., 2021).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

6-chloro-N-(3-propan-2-yloxypropyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-8(2)15-7-3-6-12-10-5-4-9(11)13-14-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOYYUVQXXKJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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